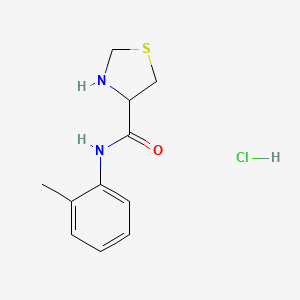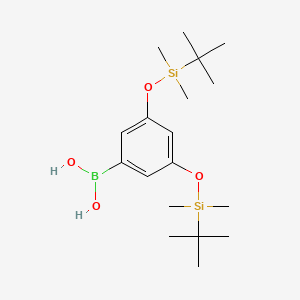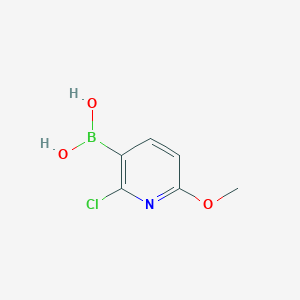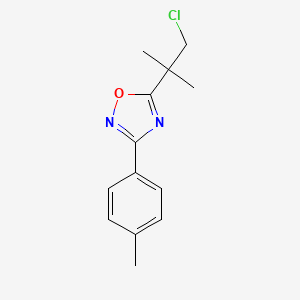
N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride
概要
説明
“N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride” is a chemical compound that contains a thiazolidine core, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . The “2-methylphenyl” indicates a phenyl ring (a component of benzene) with a methyl group attached to the second carbon. The “carboxamide” refers to a functional group consisting of a carbonyl group (C=O) and an amine (NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-methylphenyl amine with a suitable thiazolidine-4-carboxylic acid or its activated derivative . The exact conditions would depend on the specific reactivity of the starting materials.Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques would provide information about the arrangement of atoms in the molecule and their connectivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide functional group and the aromatic ring. The amide could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .科学的研究の応用
Antimicrobial and Antitumor Applications
Thiazolidinedione derivatives, which share structural similarities with N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride, have been extensively studied for their antimicrobial and antitumor properties. These compounds exhibit a broad range of biological activities due to their novel modes of action, low cost, and ease of synthesis. The versatility of the thiazolidinedione (TZD) core allows for significant structural modifications, enhancing their potency against various clinical disorders. Notably, the integration of different structural fragments to the TZD nucleus has led to the development of lead molecules with antimicrobial and anticancer capabilities, highlighting their potential in drug discovery and development (Singh et al., 2022).
Pharmacological Importance
The thiazolidine motif, including its derivatives, has shown significant pharmacological importance. These heterocyclic compounds are found in various natural and synthetic bioactive compounds, exhibiting anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities. The presence of sulfur in the thiazolidine structure enhances its pharmacological properties, making it a valuable entity in medicinal chemistry. The development of thiazolidine derivatives using green synthesis and other innovative methodologies has opened new avenues for designing next-generation drug candidates with improved activity and selectivity (Sahiba et al., 2020).
Structure-Activity Relationships (SAR)
The structural modification of the thiazolidine core, particularly at the N-3 and C-5 positions, plays a crucial role in determining the biological activity of these compounds. The exploration of SAR and the impact of various substitutions on the thiazolidine nucleus have provided valuable insights into optimizing the structure for enhanced drug efficacy. This approach has led to the identification of key structural elements necessary for biological activity, facilitating the rational design of new compounds with targeted therapeutic effects (Santos et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.ClH/c1-8-4-2-3-5-9(8)13-11(14)10-6-15-7-12-10;/h2-5,10,12H,6-7H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNYEZURHVEVEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CSCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-39-3 | |
| Record name | N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B1462903.png)








![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1462921.png)




